(2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)
Overview
Description
Sphingosine-1-phosphate-d7 (d18:1) is a deuterated form of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. It is used primarily as an internal standard for the quantification of sphingosine-1-phosphate by gas chromatography or liquid chromatography-mass spectrometry. Sphingosine-1-phosphate is a product of the phosphorylation of sphingosine by sphingosine kinase and acts as an agonist at sphingosine-1-phosphate receptors .
Mechanism of Action
Target of Action
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that primarily targets five S1P receptors, designated as S1PR1 to S1PR5 . These receptors are encoded in the human genome and are expressed by all cell types, including neurons and glial cells . Among these, S1PR1 stands out due to its nonredundant functions, such as the egress of T and B cells from the thymus and secondary lymphoid tissues .
Mode of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) . The activities of these receptors are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .
Biochemical Pathways
S1P is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly . Intracellular S1P promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . The synthesis of S1P involves two characterized kinases, namely sphingosine kinase (SK or SphK) 1 and SK2 .
Pharmacokinetics
The content of S1P in the cell is controlled by specific kinases and phosphatases as well as the enzyme of S1P degradation, S1P lyase . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system .
Result of Action
S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders . Activation of endothelial S1P1 receptors by tumor-derived S1P amplifies VEGFR2-dependent c-Abl1 and Rac activation and endothelial cell migration to enhance tumor growth .
Action Environment
The functions of S1P, the expression of its receptors, and their action depend on the type of cells, the stage of their development, and the state of the whole organism . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .
Biochemical Analysis
Biochemical Properties
Sphingosine-1-phosphate-d7 interacts with several enzymes, proteins, and other biomolecules. It is generated by the conversion of ceramide to sphingosine by the enzyme ceramidase and the subsequent phosphorylation of sphingosine to Sphingosine-1-phosphate-d7, which is catalyzed by two sphingosine kinases . The interaction of Sphingosine-1-phosphate-d7 with these enzymes is crucial for its production and regulation within the cell .
Cellular Effects
Sphingosine-1-phosphate-d7 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in innate and adaptive immune responses and is closely related to inflammation . It also promotes cellular proliferation .
Molecular Mechanism
The molecular mechanism of action of Sphingosine-1-phosphate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for five G protein-coupled receptors (GPCRs), which are widely expressed and transduce intracellular signals to regulate cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sphingosine-1-phosphate-d7 change over time. Studies have shown that Sphingosine-1-phosphate-d7 demonstrates distinct metabolic patterns compared to globally-released sphingosine, and does not induce calcium spikes .
Dosage Effects in Animal Models
The effects of Sphingosine-1-phosphate-d7 vary with different dosages in animal models . For instance, in a murine breast cancer model, sphingosine kinase 1, S1P receptor 1, interleukin 6, and STAT3 were overexpressed in the doxorubicin-treated group, whereas all of them were significantly suppressed with the addition of FTY720 .
Metabolic Pathways
Sphingosine-1-phosphate-d7 is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine and secreted by vascular endothelial cells to the circulation predominantly .
Transport and Distribution
Sphingosine-1-phosphate-d7 is transported and distributed within cells and tissues through active transport . It requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions .
Subcellular Localization
The subcellular localization of Sphingosine-1-phosphate-d7 and its effects on activity or function are significant. For instance, a mitochondria-specific photoactivation method has been developed to release free sphingosine inside mitochondria and monitor local sphingosine metabolism . This provides direct evidence that sphingolipid metabolism and signaling are highly dependent on the subcellular location .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate-d7 (d18:1) involves the deuteration of sphingosine followed by phosphorylation. The deuteration process typically involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The phosphorylation is carried out using sphingosine kinase, which catalyzes the transfer of a phosphate group to the sphingosine molecule .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate-d7 (d18:1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate-d7 (d18:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine-1-phosphate analogs.
Reduction: Reduction reactions can convert sphingosine-1-phosphate-d7 back to sphingosine-d7.
Substitution: Substitution reactions can introduce different functional groups to the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various sphingosine-1-phosphate analogs, sphingosine-d7, and substituted sphingosine derivatives .
Scientific Research Applications
Sphingosine-1-phosphate-d7 (d18:1) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of sphingosine-1-phosphate.
Biology: Studied for its role in cellular signaling, particularly in processes like cell growth, angiogenesis, and immunity.
Medicine: Investigated for its potential therapeutic applications in diseases such as inflammation, autoimmunity, and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and as a research tool in lipid biochemistry.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (d181): The non-deuterated form of sphingosine-1-phosphate.
Ceramide (d181/241): Another sphingolipid involved in cellular signaling.
Dihydroceramide (d181/180)-1-phosphate: A phosphorylated derivative of dihydroceramide.
Uniqueness
Sphingosine-1-phosphate-d7 (d18:1) is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms enhances the accuracy and precision of quantification, making it a valuable tool in lipidomics research .
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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